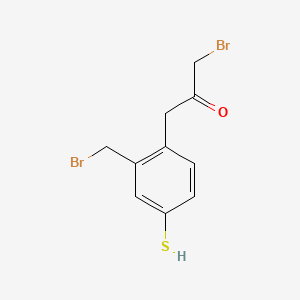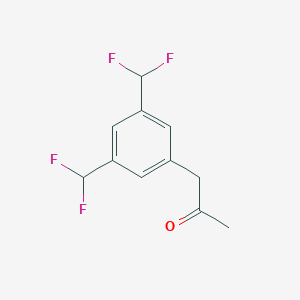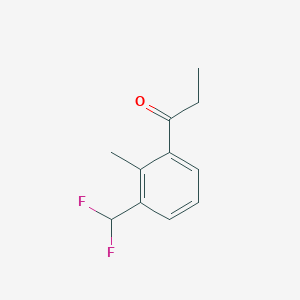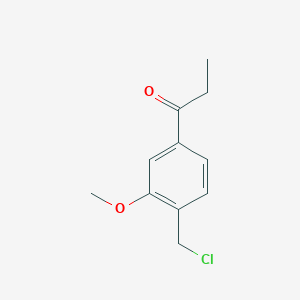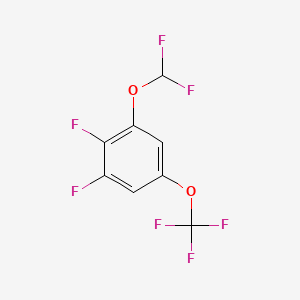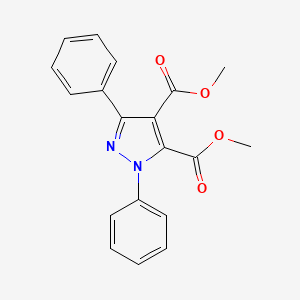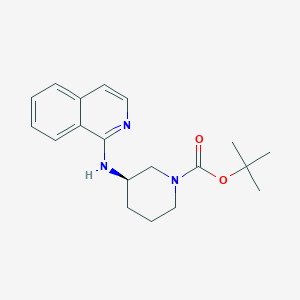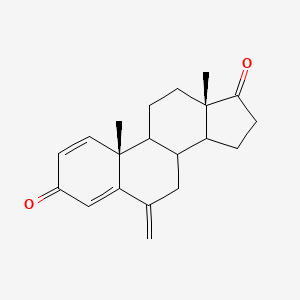
6-Methylenandrosta-1,4-diene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-Methylenandrosta-1,4-diene-3,17-dione involves multiple steps, starting from androstenedione. The key steps include:
Methylenation: Introduction of a methylene group at the 6th position.
Dehydrogenation: Formation of the 1,4-diene structure.
Oxidation: Conversion of the hydroxyl groups to ketones at the 3rd and 17th positions.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
6-Methylenandrosta-1,4-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the double bonds.
Substitution: Replacement of functional groups at specific positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
6-Methylenandrosta-1,4-diene-3,17-dione has several scientific research applications:
Chemistry: Used as a model compound to study steroidal aromatase inhibitors.
Biology: Investigated for its effects on enzyme activity and hormone regulation.
Medicine: Explored for its potential in treating estrogen-dependent cancers, such as breast cancer.
Industry: Utilized in the development of new pharmaceuticals targeting hormone-related conditions.
作用機序
The compound exerts its effects by irreversibly binding to the aromatase enzyme, leading to its inactivation . This prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body . The molecular targets include the active site of the aromatase enzyme, and the pathways involved are those related to estrogen biosynthesis .
類似化合物との比較
6-Methylenandrosta-1,4-diene-3,17-dione is unique among aromatase inhibitors due to its irreversible binding mechanism . Similar compounds include:
4-Hydroxyandrostenedione: Another aromatase inhibitor but with reversible binding.
Exemestane: A steroidal aromatase inhibitor with a similar mechanism but different chemical structure.
Letrozole: A non-steroidal aromatase inhibitor with reversible binding.
These comparisons highlight the uniqueness of this compound in terms of its irreversible inhibition and specific structural features .
特性
分子式 |
C20H24O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
(10R,13S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14?,15?,16?,19-,20+/m1/s1 |
InChIキー |
BFYIZQONLCFLEV-VQIOPMHJSA-N |
異性体SMILES |
C[C@]12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=C[C@]34C |
正規SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



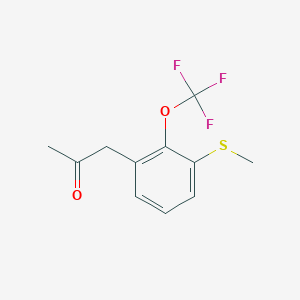
![[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14056703.png)

